

# Unveiling ACTH (1-13): A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ACTH (1-13)

Cat. No.: B8118511

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This technical guide provides a comprehensive overview of Adrenocorticotrophic Hormone (1-13), also known as **ACTH (1-13)**, a peptide fragment of significant interest in biomedical research. This document furnishes researchers, scientists, and drug development professionals with essential information, including its chemical identity, supplier details, experimental protocols, and insights into its mechanism of action.

## Core Data Summary

A succinct summary of the key identifiers and properties of **ACTH (1-13)** is presented in the table below for quick reference.

Parameter	Value
CAS Number	22006-64-0[1][2][3][4]
Molecular Formula	C <sub>75</sub> H <sub>106</sub> N <sub>20</sub> O <sub>19</sub> S[3][4]
Amino Acid Sequence	Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val[4]
Sequence Shortening	SYSMEHFRWGKPV[3]
Known Agonist for	Melanocortin-3 Receptor (MC3R)[2]

## Commercial Suppliers

A variety of vendors supply **ACTH (1-13)** for research purposes. The following table lists some of the known suppliers.

Supplier	Website/Product Page
Adooq Bioscience	--INVALID-LINK--[1]
Bachem	--INVALID-LINK--[2]
MedchemExpress	--INVALID-LINK--[3][5]
Aapptec Peptides	--INVALID-LINK--[6]
Advanced ChemTech	--INVALID-LINK--[4]
GL Biochem (Shanghai) Ltd.	--INVALID-LINK--[7]
Abbotec	--INVALID-LINK--[8]
Sapphire North America	--INVALID-LINK--[9]

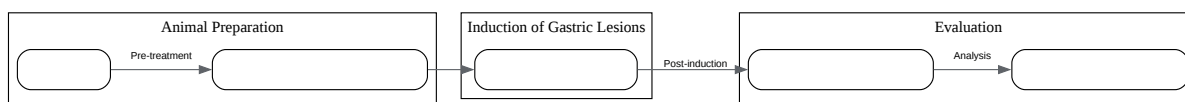
## Experimental Protocols

**ACTH (1-13)** has been investigated for its cytoprotective and physiological effects in various experimental models. Below are detailed methodologies from cited studies.

### Ethanol-Induced Gastric Lesion Model in Rats

This protocol is designed to assess the cytoprotective effects of **ACTH (1-13)**.

Experimental Workflow:



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### *Workflow for assessing cytoprotective effects.*

#### Methodology:

- Animal Model: Male rats are utilized for this study.
- Pre-treatment: Animals are fasted prior to the experiment. **ACTH (1-13)** is administered to the test group, while a control group receives a vehicle solution.
- Induction: Gastric lesions are induced by the oral administration of ethanol.
- Assessment: After a set period, the animals are euthanized, and their stomachs are excised for the quantification of lesion area. Studies have shown that **ACTH (1-13)**, alone or in combination with met-enkephalin, demonstrates potent cytoprotective effects in this model[1][5].

## Cold-Restraint Stress-Induced Gastric Lesion Model in Rats

This model evaluates the central effects of ACTH fragments on stress-induced gastric damage.

#### Methodology:

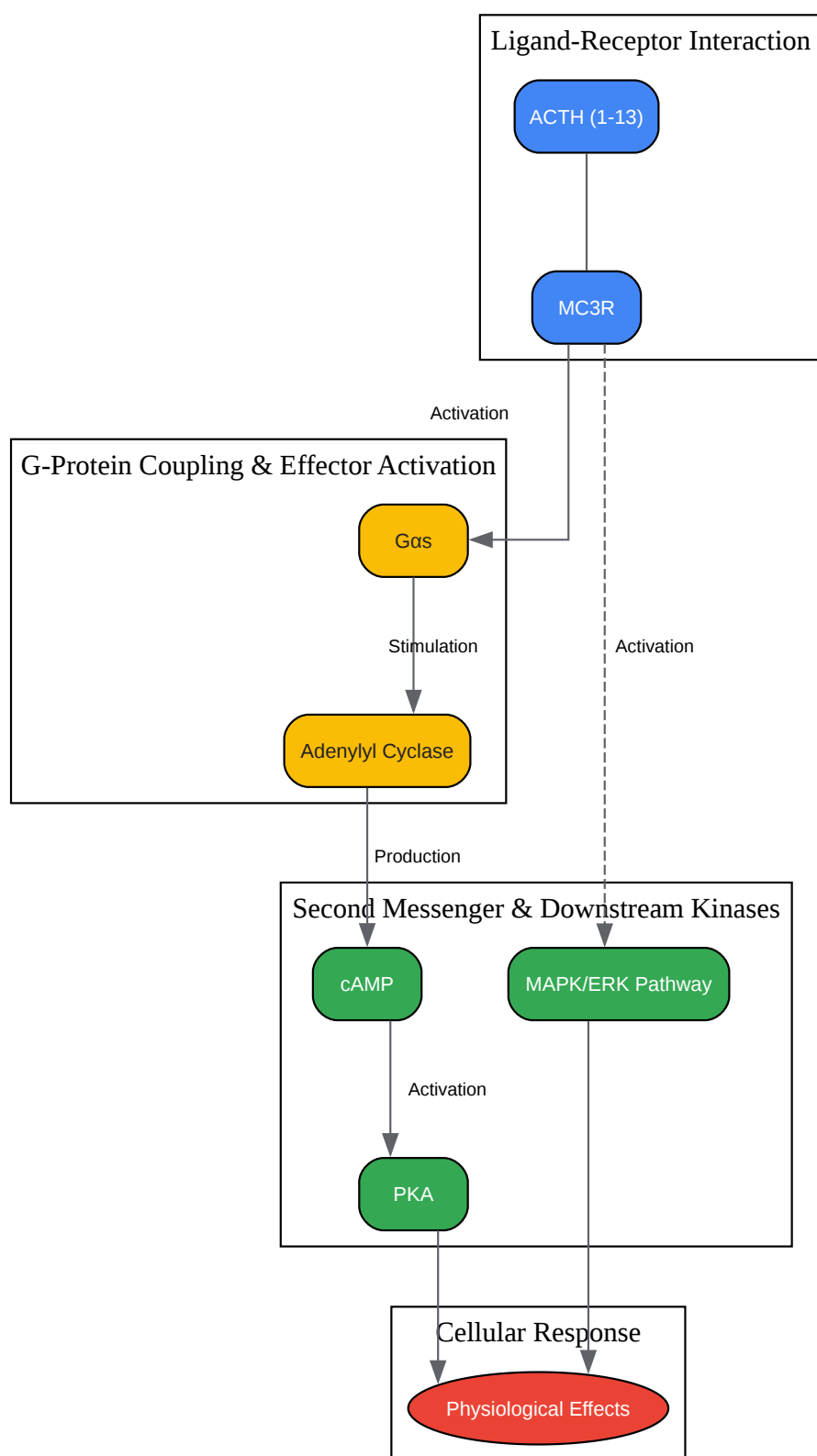
- Animal Model: Rats are used in this experimental setup.
- Administration: **ACTH (1-13)** is administered via intracerebroventricular injection. Doses can range from 0.1 to 10 micrograms[2].
- Stress Induction: The animals are subjected to cold-restraint stress.
- Evaluation: The severity of gastric glandular lesions is assessed following the stress period. Research indicates that intracerebroventricular administration of **ACTH (1-13)** can inhibit the formation of stress-induced gastric lesions[2].

## Signaling Pathways

**ACTH (1-13)** exerts its biological effects primarily through the activation of the Melanocortin-3 Receptor (MC3R), a G-protein coupled receptor.

## MC3R-Mediated Signaling Cascade

Activation of MC3R by **ACTH (1-13)** initiates a cascade of intracellular events. The receptor can couple to G $\alpha$ s and/or G $\alpha$ i proteins, leading to the modulation of downstream signaling pathways<sup>[7]</sup>.



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***ACTH (1-13) signaling via the MC3R.***

### Pathway Description:

Upon binding of **ACTH (1-13)**, MC3R primarily couples to the stimulatory G-protein (G $\alpha$ s), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger that activates Protein Kinase A (PKA). Additionally, MC3R activation can also stimulate the MAPK/ERK signaling pathway[7]. These signaling cascades are crucial for mediating the diverse physiological functions attributed to **ACTH (1-13)**, including its immunomodulatory and metabolic effects[6] [4].

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